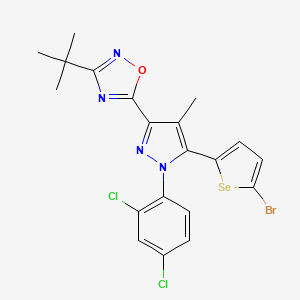

Pyrazole derivative 23

説明

特性

分子式 |

C20H17BrCl2N4OSe |

|---|---|

分子量 |

559.2 g/mol |

IUPAC名 |

5-[5-(5-bromoselenophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-3-tert-butyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C20H17BrCl2N4OSe/c1-10-16(18-24-19(26-28-18)20(2,3)4)25-27(13-6-5-11(22)9-12(13)23)17(10)14-7-8-15(21)29-14/h5-9H,1-4H3 |

InChIキー |

YUVJAEGOFXSXNJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N(N=C1C2=NC(=NO2)C(C)(C)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C([Se]4)Br |

製品の起源 |

United States |

Synthetic Methodologies for Pyrazole Derivatives

Evolution of Synthetic Strategies for Pyrazole (B372694) Core Structures

The development of synthetic routes to pyrazole scaffolds has seen a remarkable evolution, driven by the need for efficiency, diversity, and sustainability. nih.govrsc.org

Classical Cyclization and Condensation Reactions

The traditional and most fundamental method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, has been a cornerstone in the field. beilstein-journals.org Variations of this method involve the reaction of hydrazines with α,β-unsaturated ketones and aldehydes. researchgate.net These classical methods, while foundational, often require harsh reaction conditions and may lead to mixtures of regioisomers, necessitating tedious purification steps. researchgate.net

Another classical approach involves the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and an alkyne. This method provides a powerful tool for the construction of the pyrazole ring with good control over regioselectivity. chim.it

Multicomponent Reaction (MCR) Approaches

In the quest for more efficient and atom-economical processes, multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex pyrazole derivatives. nih.govrsc.org MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains the essential parts of all the initial reactants. nih.gov This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. researchgate.netmdpi.com

A common MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester, malononitrile (B47326), and hydrazine hydrate (B1144303). nih.govjetir.orgresearchgate.net This four-component reaction has been extensively studied and optimized using various catalysts and reaction conditions to afford a wide range of substituted pyrano[2,3-c]pyrazoles. nih.govjetir.orgresearchgate.net The versatility of MCRs allows for the generation of diverse libraries of pyrazole derivatives for biological screening and materials science applications. nih.gov

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where sequential reactions are carried out in a single reactor without isolating the intermediates, has gained significant traction in pyrazole synthesis. researchgate.netmdpi.comnih.gov This approach is closely related to MCRs and shares many of its benefits, such as increased efficiency and reduced environmental impact. mdpi.com One-pot procedures can involve the in situ generation of a key intermediate, which then reacts further to form the final pyrazole product. beilstein-journals.orgmdpi.com

For instance, benzochromeno-pyrazole derivatives have been synthesized via a one-pot reaction of aldehydes, 3-methyl-1H-pyrazol-5(4H)-one, and α- or β-naphthol in the presence of sulfamic acid. nih.gov Similarly, novel polysubstituted pyrazole derivatives have been prepared through a one-pot, two-step process involving the reaction of malononitrile, 2,4-dinitrophenylhydrazine, and various benzaldehydes in a deep eutectic solvent. nih.gov The development of one-pot methodologies continues to be an active area of research, with a focus on discovering new reaction sequences and catalytic systems. researchgate.netmdpi.com

Modern and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrazole derivatives, aiming to minimize environmental impact and enhance safety. rsc.org

Green Chemistry Principles in Pyrazole Synthesis

Green chemistry emphasizes the use of benign catalysts, renewable solvents, and energy-efficient techniques. nih.govrsc.org In pyrazole synthesis, this has led to the adoption of methodologies that reduce or eliminate the use of hazardous substances. tandfonline.com The use of water as a solvent, biodegradable catalysts, and energy sources like microwave and ultrasound irradiation are key aspects of this green shift. nih.govrsc.org

A significant advancement in green pyrazole synthesis is the development of solvent-free reaction conditions. tandfonline.comtandfonline.comjetir.org These reactions are often conducted by grinding the reactants together, sometimes in the presence of a solid-supported catalyst or an ionic liquid. researchgate.netjetir.org This approach not only eliminates the environmental and health hazards associated with volatile organic solvents but can also lead to shorter reaction times and higher yields. tandfonline.comjetir.org

For example, a variety of pyrazole derivatives have been synthesized in good yields (75–86%) at room temperature under solvent-free conditions using tetrabutylammonium (B224687) bromide as a catalyst. tandfonline.com Another study demonstrated the efficient one-pot synthesis of pyrano[2,3-c]pyrazoles using an ionic liquid as a catalyst under solvent-free conditions, achieving high yields in a short time. jetir.org Microwave-assisted synthesis under solvent-free conditions has also proven to be a rapid and efficient method for producing pyrazole derivatives. mdpi.compharmacophorejournal.com

The following table summarizes various synthetic approaches for pyrazole derivatives, highlighting the reaction conditions and yields.

| Synthetic Approach | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Multicomponent Reaction | Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Ionic Liquid (NMPyTs), Solvent-free | 95 | jetir.org |

| Multicomponent Reaction | Isocyanides, Dialkyl Acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium Bromide (TBAB), Solvent-free, Room Temperature | 75-86 | tandfonline.com |

| One-Pot Synthesis | Phenyl Glycidyl Ether, Pyrazole | Microwave, 120 °C, Solvent-free | 73 | mdpi.com |

| One-Pot Synthesis | Acetophenone, Hydrazine, Benzaldehyde | Nickel-based heterogeneous catalyst, Ethanol (B145695), Room Temperature | Not specified | researchgate.netmdpi.com |

| Multicomponent Reaction | Ethyl Acetoacetate, Hydrazine Hydrate, Aldehydes, Malononitrile | Co3O4-SiO2-NH2 nanocomposites | High | mdpi.com |

| Cycloaddition | Tosylhydrazones, α,β-Unsaturated Carbonyl Compounds | Microwave irradiation, Solvent-free | High | mdpi.com |

Energy-Efficient Synthesis Techniques

Reducing energy consumption is another critical aspect of green chemistry. Microwave irradiation, ultrasound, and mechanochemical methods have emerged as powerful tools for accelerating reactions and improving energy efficiency in the synthesis of pyrazole derivatives. rsc.org

Microwave-assisted organic synthesis (MAOS) has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. scielo.bracs.org This technique has been successfully applied to the synthesis of a wide range of pyrazole derivatives. For example, the condensation of chalcones with thiosemicarbazide (B42300) to form 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles was achieved in just 15 minutes under microwave irradiation, compared to 4 hours with conventional heating. scielo.br

Similarly, the synthesis of sugar-based pyrazole derivatives has been accomplished rapidly and efficiently in water under microwave irradiation. rsc.org A comparison between conventional heating and microwave irradiation for the synthesis of pyrano[2,3-c]pyrazoles revealed that the microwave method reduced the reaction time from 1.4 hours to just 25 minutes, with an increase in yield. nih.gov These examples underscore the efficiency and green credentials of microwave-assisted synthesis. nih.govnih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| 1-Thiocarbamoyl-4,5-dihydro-1H-pyrazoles | 4 hours, Not specified | 15 minutes, 53-85% | scielo.br |

| Pyrano[2,3-c]pyrazoles | 1.4 hours, 80% | 25 minutes, 88% | nih.gov |

| N'-substituted hydrazides | 7-9 hours, Not specified | 9-10 minutes, 79-92% | acs.org |

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. benthamdirect.com This technique, known as sonochemistry, can enhance reaction rates and yields under milder conditions than traditional heating. rsc.org The synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was achieved in 75-90 minutes under ultrasound irradiation at 60 °C, demonstrating a significant rate enhancement compared to conventional methods. asianpubs.org

Ultrasound has also been utilized in multicomponent reactions, such as the three-component synthesis of complex indol-2-one (B1256649) derivatives bearing a pyrazole moiety. researchgate.net The application of ultrasound in pyrazole synthesis offers a valuable tool for achieving efficient transformations, particularly for processes that benefit from milder reaction conditions. rsc.orgnih.gov

Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free approach to chemical reactions. rsc.org This technique is highly attractive from a green chemistry perspective as it minimizes or eliminates the use of solvents, thereby reducing waste and environmental pollution.

A solvent-free, three-component reaction of 3-chloro-2,4-pentanedione, thiophenols, and hydrazine hydrate using piperidine (B6355638) as a catalyst has been developed for the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles in good to excellent yields by grinding. researchgate.net Another example is the solvent- and catalyst-free mechanochemical reaction between hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile to produce 2,4-dihydropyrano[2,3-c]pyrazoles. rsc.org More complex, polyfunctionalized pyrazoles have also been synthesized via a two-step mechanochemical process involving a (3+2)-cycloaddition followed by oxidation. mdpi.commdpi.com

Catalytic Methodologies in Pyrazole Derivative Synthesis

Catalysis is at the heart of many modern synthetic methods for pyrazoles, enabling reactions to proceed with high efficiency and selectivity. A wide array of catalysts, from simple acids and bases to complex transition metal and nanocatalysts, have been employed.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and often reused, aligning with the principles of green chemistry. mdpi.com For instance, nano-sized graphene oxide has been used as a recyclable catalyst for pyrazole synthesis. ajgreenchem.com Similarly, silica-supported copper catalysts have been utilized for the synthesis of 1,4-disubstituted pyrazoles and have been successfully implemented in continuous flow systems. rsc.org

Homogeneous catalysts also play a crucial role. Molecular iodine has been used as a catalyst for the synthesis of 4-sulfonyl pyrazoles in a transition-metal-free process. mdpi.com Nickel-based heterogeneous catalysts have been shown to be effective for the one-pot synthesis of pyrazoles at room temperature and can be reused for multiple cycles. mdpi.com The choice of catalyst is often dictated by the specific reaction and desired outcome, with ongoing research focused on developing more active, selective, and environmentally benign catalytic systems.

Metal-Catalyzed Reactions

Transition-metal catalysis has emerged as a powerful tool for the C-H functionalization of pyrazoles, offering a direct and efficient route to a wide array of derivatives. researchgate.net This approach circumvents the need for pre-functionalized starting materials, which is often a requirement in traditional cross-coupling reactions. researchgate.net Various transition metals, including palladium, rhodium, copper, and iron, have been successfully employed in these transformations. mdpi.com

A notable strategy involves the use of the Lewis basic N2 site of the pyrazole ring as a directing group to guide the C-H functionalization at a specific position on the aromatic ring. researchgate.net This inherent directing property leads to distinct reactivity patterns in C-H arylation of the pyrazole moiety. researchgate.net For instance, rhodium-catalyzed cascade pyrazole annulation and Satoh–Miura benzannulation have been utilized in the three-component synthesis of N-naphthyl pyrazoles. mdpi.com

In addition to direct C-H functionalization, metal catalysts are also instrumental in cyclocondensation reactions. A dioxomolybdenum complex supported on functionalized Fe3O4 magnetite nanoparticles has been reported as an efficient and recyclable catalyst for the synthesis of pyrazole derivatives via a three-component condensation of aromatic aldehydes, malononitrile, and phenylhydrazine. rsc.org This heterogeneous catalyst allows for short reaction times, good yields, and easy separation and reuse. rsc.org Similarly, a unique combination of Fe(III) with an ionic liquid has been explored as an efficient homogeneous catalyst for the one-pot synthesis of pyrazoles at room temperature through the condensation of various hydrazines and 1,3-diketone derivatives. ias.ac.in

The following table summarizes some examples of metal-catalyzed reactions for the synthesis of pyrazole derivatives:

| Catalyst | Reactants | Product | Key Features | Reference |

| Dioxomolybdenum complex on Fe3O4 MNPs | Aromatic aldehydes, malononitrile, phenylhydrazine | Pyrazole derivatives | Heterogeneous, recyclable, good yields, short reaction times | rsc.org |

| Fe(III) in ionic liquid | Hydrazines, 1,3-diketone derivatives | Pyrazole derivatives | Homogeneous, room temperature, reusable | ias.ac.in |

| Rhodium(III) | - | N-naphthyl pyrazoles | Cascade annulation, three-component synthesis | mdpi.com |

| Silver(I) triflate (AgOTf) | Trifluoromethylated ynones, aryl/alkyl hydrazines | 3-CF3-pyrazoles | Highly regioselective, rapid, high yields | mdpi.com |

Enzymatic Catalysis for Enantioselective Synthesis

Enzymatic catalysis offers a green and highly selective approach for the synthesis of chiral pyrazole derivatives. Lipases, in particular, have been employed for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles. acs.org A notable example is the use of Thermomyces lanuginosus lipase (B570770) (TLL) immobilized on a metal-organic framework (MOF) for the one-pot synthesis of these derivatives from phenyl hydrazines, nitroolefins, and benzaldehydes. acs.org This biocatalytic system demonstrates good performance and allows for the reaction to be carried out under mild conditions. acs.org

The enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles has been achieved using cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reactions. nih.gov This method provides the desired products in excellent yields with high enantioselectivities. nih.gov Furthermore, a dual biocatalytic platform has been developed for the asymmetric alkylation of α-keto acids, which can be a route to chiral building blocks for pyrazole synthesis. researchgate.net This system utilizes a methyltransferase to catalyze the stereocontrolled delivery of an alkyl group. researchgate.net

Organocatalysis and Biocatalysis

Organocatalysis has emerged as a powerful strategy in synthetic organic chemistry, and its application in pyrazole synthesis has led to the development of efficient and environmentally friendly methods. Simple pyrazoles themselves have been shown to act as efficient bifunctional organocatalysts, rivaling metal catalysts in promoting carboxylation reactions of alkynes with CO2. rsc.org This organocatalytic carboxylation has been successfully used in tandem catalysis for the one-pot construction of various heterocycles. rsc.org

Secondary amines have been utilized as "green promoters" for the organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between a range of carbonyl compounds and diazoacetates. sci-hub.sechemistryviews.org This method proceeds at room temperature and generates substituted pyrazoles with high regioselectivity. sci-hub.se Bifunctional thiourea (B124793) catalysts have been employed in the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, leading to chiral compounds containing both isoxazole (B147169) and pyrazole moieties in good yields and high enantioselectivities. rsc.org

Biocatalysis, the use of natural or modified enzymes to catalyze chemical reactions, offers a sustainable alternative for pyrazole synthesis. researchgate.net For instance, a novel biocatalyst derived from chicken feathers (CFA) has been used to facilitate the one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives under ambient conditions. researchgate.net This method is efficient, reliable, and environmentally friendly. researchgate.net

The following table provides examples of organocatalytic and biocatalytic approaches to pyrazole synthesis:

| Catalyst Type | Catalyst | Reaction Type | Key Features | Reference |

| Organocatalyst | Simple Pyrazoles | Alkyne-CO2 Carboxylation | Bifunctional, rivals metal catalysts | rsc.org |

| Organocatalyst | Secondary Amines | [3+2] Cycloaddition | "Green promoter", room temperature, high regioselectivity | sci-hub.sechemistryviews.org |

| Organocatalyst | Bifunctional Thiourea | Asymmetric 1,6-addition | High enantioselectivity | rsc.org |

| Biocatalyst | Chicken Feather Ash (CFA) | Multicomponent Reaction | Green, ambient conditions, efficient | researchgate.net |

| Biocatalyst | Immobilized Thermomyces lanuginosus Lipase (TLL) | One-pot, three-component reaction | Regioselective, mild conditions | acs.org |

Strategies for Diversification and Library Generation

The generation of diverse libraries of pyrazole derivatives is crucial for drug discovery and the exploration of their structure-activity relationships (SAR). mdpi.comnih.gov Combinatorial chemistry and high-throughput synthesis techniques have become indispensable tools for this purpose.

Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds in a systematic and efficient manner. mdpi.com Solid-phase synthesis is a key technique in this area, as it simplifies work-up procedures and enables the use of the split-and-mix approach to generate large libraries. mdpi.com A solid-phase synthesis scheme has been developed to create diversity on pyrazole and isoxazole scaffolds, involving sequential reaction steps such as loading of the support, Claisen condensation, α-alkylation, and cyclization. mdpi.comusc.gal This approach was used to prepare a combinatorial library of 11,760 compounds. mdpi.comusc.gal

Solution-phase parallel synthesis has also been employed to prepare N-derivatized pyrazole libraries. herts.ac.uk For example, a library of 3-dimethylaminopropyloxypyrazoles was synthesized using this method, with cupric acetate-mediated N-arylation with aryl boronic acids proceeding regioselectively. herts.ac.uk

High-Throughput Synthesis Techniques for Pyrazole Libraries

High-throughput synthesis (HTS) techniques are designed to accelerate the process of compound synthesis and screening. whiterose.ac.ukwhiterose.ac.uk Automated microreactor systems have been utilized for the sequential synthesis of pyrazole libraries via the Knorr reaction of 1,3-dicarbonyl compounds with hydrazines. nih.gov This system allows for automated injection, mixing, and reaction, followed by on-line analysis. nih.gov

The development of N-hydroxyethyl pyrazole trifluoroborates has provided a rapid route to architecturally distinct fused tricyclic compounds. whiterose.ac.ukwhiterose.ac.uk This chemistry is amenable to high-throughput experimentation and enables the easy access to diverse compound arrays with varying physicochemical properties through fully automated library synthesis. whiterose.ac.ukwhiterose.ac.uk The combination of HTS with rapid testing of compounds in integrated physicochemical and ADME profiling workflows allows for the accelerated design of novel lead compounds. whiterose.ac.ukwhiterose.ac.uk Another example of HTS involves the condensation of 5-hetarylaminopyrazoles with carbonyl compounds to furnish pyrazolo[3,4-d]dihydropyrimidines in good yields. scispace.comacs.org

Scaffold Decoration and Functionalization Strategies

Scaffold decoration involves the modification of a core pyrazole structure to introduce a variety of functional groups, thereby expanding the chemical space of the library. acs.org This can be achieved through various chemical reactions that target specific positions on the pyrazole ring. nih.govbenthamdirect.comresearchgate.net

An efficient method for the synthesis of multidentate molecules with various building blocks, including pyrazolyl moieties, is based on the condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles. acs.org This approach allows for easy modification of the electronic and steric properties of the resulting compounds. acs.org

The functionalization of the pyrazole scaffold is a key strategy for developing new therapeutic agents. nih.govnih.gov For example, in the development of inhibitors for tissue-nonspecific alkaline phosphatase (TNAP), a pyrazole acid scaffold was selected as the key synthon for the preparation of amide analogues. nih.gov This led to the optimization of a screening hit and the discovery of potent inhibitors. nih.gov

Specific Synthetic Routes for Pyrazole Derivative 23

In the context of the study by Nan et al. (2022), a specific synthetic route was employed to obtain a series of pyrazole derivatives containing an imidazo[2,1-b] nih.govorientjchem.orgrsc.orgthiadiazole moiety, labeled as compounds 23a-o . nih.gov The synthesis of these compounds was achieved through a multi-step process.

The general synthetic pathway involved the reaction of previously synthesized chalcone (B49325) intermediates with thiosemicarbazide. This reaction, followed by a cyclization step, yielded the target pyrazole derivatives. Specifically, for the synthesis of compound 23h , which demonstrated significant antibacterial activity, the process would have involved the use of a specific chalcone precursor. nih.gov

The study highlights that these pyrazole derivatives were synthesized and subsequently tested for their antimicrobial activity. nih.gov The research findings indicated that several of the synthesized compounds, including those in the '23' series, exhibited notable inhibitory activity against various bacterial strains. nih.gov

Detailed Research Findings

The investigation into the antimicrobial properties of the pyrazole derivatives 23a-o yielded significant results. nih.gov The compounds were tested against a panel of bacteria, and their minimum inhibitory concentrations (MICs) were determined.

Among the tested compounds, 23h emerged as a particularly potent antibacterial agent. It displayed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against certain multi-drug resistant strains. nih.gov This level of activity was reported to be four times more potent than the positive control drug, gatifloxacin, which had an MIC of 1 µg/mL. nih.gov

Furthermore, a crucial aspect of the research was the evaluation of the cytotoxicity of these compounds. Compound 23h was found to have no cytotoxic effects on human LO2 cells. nih.gov Additionally, it did not cause hemolysis, even at very high concentrations. nih.gov These findings suggest a favorable preliminary safety profile for this specific pyrazole derivative, making it a promising candidate for further development as an antimicrobial agent. nih.gov

Advanced Characterization and Structural Elucidation of Pyrazole Derivatives

Application of Advanced Spectroscopic Techniques

Spectroscopy is fundamental to the characterization of newly synthesized compounds. Techniques such as NMR, MS, IR, and UV-Vis provide a detailed picture of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons, while ¹³C-NMR reveals the types of carbon atoms present.

For instance, in the characterization of a pyrazole (B372694) derivative like 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695), the ¹H-NMR spectrum in CDCl₃ shows distinct signals corresponding to each proton group. mdpi.com The methyl protons appear as a singlet at δ 2.34 ppm, and the pyrazole ring proton (Pz-H) gives a singlet at δ 6.37 ppm. mdpi.com The protons of the ethanol substituent and the pyridine (B92270) ring appear at characteristic chemical shifts, and their coupling patterns confirm their connectivity. mdpi.com

The ¹³C-NMR spectrum complements this by showing signals for each unique carbon atom, such as the methyl carbon at δ 13.48 ppm and the pyrazole ring carbons at δ 106.37, 142.22, and 148.05 ppm. mdpi.com In a study of various N-H pyrazoles, ¹³C chemical shifts were found to be crucial in determining the tautomeric form of the molecule in both solution and the solid state. cdnsciencepub.comcdnsciencepub.com

Table 1: Illustrative NMR Data for a Substituted Pyrazole Derivative mdpi.com

| ¹H-NMR (CDCl₃) | ¹³C-NMR (CDCl₃) | ||

|---|---|---|---|

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) | Assignment |

| 2.34 (s, 3H) | CH₃ | 13.48 | -CH₃ |

| 4.12 (t, 2H) | -CH₂OH | 52.29 | N-CH₂- |

| 4.59 (t, 2H) | N-CH₂ | 62.91 | -CH₂-OH |

| 6.37 (s, 1H) | Pz C-H | 106.37 | Pz C-H |

| 7.32 (m, 1H) | Py Hβ | 122.94 | Py C-Hβ |

| 7.60 (d, 1H) | Py Hδ | 123.62 | Py C-Hδ |

| 7.82 (t, 1H) | Py Hγ | 137.73 | Py C-Hγ |

Mass Spectrometry (MS/HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly precise. mdpi.comumtm.cz For example, in the analysis of 3-Nitro-1-(4-nitrophenyl)-1H-pyrazole, HRMS analysis yielded a value of m/z = 235.0466 for the protonated molecule ([M+H]⁺), which corresponds to the calculated value of 235.0467 for the formula C₉H₇N₄O₄. sci-hub.st This level of accuracy unequivocally confirms the elemental composition. The fragmentation patterns observed in the mass spectrum also offer valuable structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In pyrazole derivatives, characteristic bands confirm the presence of key structural features. For pyrano[2,3-c]pyrazole derivatives, typical IR bands include N-H stretching around 3381 cm⁻¹, C≡N stretching near 2245 cm⁻¹, and C=O stretching vibrations at 1728-1682 cm⁻¹. orientjchem.org The C=N bond of the pyrazole ring typically shows a stretching vibration in the range of 1595-1566 cm⁻¹. jocpr.com

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λₘₐₓ) are related to the extent of conjugation in the system. For pyrazole-based compounds, absorption maxima are often observed between 218 and 254 nm. nih.gov In some cases, distinct bands can be identified; for example, phenylazopyrazole derivatives show a strong π→π* transition band around 324–368 nm and a weaker n→π* band in the 410–451 nm region. beilstein-journals.org

X-ray Crystallography for Definitive Structural Analysis

Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For example, the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate was determined to be monoclinic with a P2₁/c space group. iucr.org This analysis confirmed the connectivity of the atoms and revealed key conformational details, such as the dihedral angles between the pyrazole and benzene (B151609) rings. iucr.org Such studies are crucial for understanding the molecule's absolute stereochemistry and packing in the solid state. mdpi.comacs.orgresearchgate.net

Table 2: Illustrative Crystallographic Data for a Pyrazole Derivative iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉N₃O₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.1234 (4) |

| b (Å) | 10.6521 (3) |

| c (Å) | 16.2985 (5) |

| β (˚) | 107.859 (1) |

| Volume (ų) | 2334.33 (12) |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, highlighting hydrogen bonds and other key interactions. nih.gov For the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, this analysis revealed that the molecular packing is dominated by strong N—H⋯N and N—H⋯O hydrogen bonds, which form a centrosymmetric tetramer further stabilized by π–π stacking interactions. iucr.orgiucr.org The analysis provides a breakdown of all intermolecular contacts; for a similar pyrazole derivative, H···H (43.3%), Cl···H/H···Cl (22.1%), and O···H/H···O (18.7%) were the most significant contributors to the crystal packing. nih.gov

Table 3: Illustrative Compound Names Mentioned

| Compound Name |

|---|

| 2-(3-Methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol |

| 3-Nitro-1-(4-nitrophenyl)-1H-pyrazole |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate |

| Phenylazopyrazole |

Biological Activity and Mechanistic Investigations of Pyrazole Derivatives

Enzyme Inhibition Studies of Pyrazole (B372694) Derivatives

Extensive research has been conducted to evaluate the inhibitory potential of pyrazole derivatives against a range of enzymes. These studies are fundamental in understanding their mechanism of action and exploring their therapeutic applications.

Pyrazole derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

A number of pyrazole N-aryl sulfonate derivatives have demonstrated significant inhibitory effects on COX-2. Specifically, compounds 4b, 4d, and 5f were found to effectively suppress the proliferation and migration of oral squamous cell carcinoma (OSCC) cells by targeting COX-2. In another study, novel pyrazole-based compounds were designed as selective COX-2 inhibitors, with some exhibiting potent anticancer activity. ekb.eg For instance, compounds 11, 12, and 15 showed superior COX-2 inhibition with IC50 values in the nanomolar range (0.043-0.049 μM). ekb.eg Furthermore, pyrazole-pyridazine hybrids have been developed as selective COX-2 inhibitors, with trimethoxy derivatives 5f and 6f demonstrating higher inhibitory action than the well-known drug celecoxib. researchgate.net

Table 1: COX-2 Inhibition by Pyrazole Derivatives

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 11 | 0.043-0.049 | - | ekb.eg |

| 12 | 0.043-0.049 | - | ekb.eg |

| 15 | 0.043-0.049 | - | ekb.eg |

| 5f | 1.50 | - | researchgate.net |

| 6f | 1.15 | - | researchgate.net |

Urease is an enzyme that plays a significant role in pathologies associated with Helicobacter pylori and the formation of infection stones. Pyrazole derivatives have emerged as promising urease inhibitors. A series of novel substituted pyrazoles, 8(a-j), were synthesized and showed remarkable urease-inhibitory effects. Additionally, pyrazoline derivatives containing a benzo[d]thiazol-2(3H)-one moiety have been shown to be potent inhibitors of urease, with compound 2m exhibiting a significantly lower IC50 value (7.21±0.09 μM) than the standard inhibitor acetohydroxamic acid.

Table 2: Urease Inhibition by Pyrazole Derivatives

| Compound | IC50 (µM) | Standard | Reference |

|---|---|---|---|

| 2m | 7.21±0.09 | Acetohydroxamic acid (251.74 µM) |

Cytochrome P450 2E1 (CYP2E1) is involved in the metabolism of various xenobiotics and is a target for mitigating toxicity. The interaction of pyrazole and its derivatives with CYP2E1 has been a subject of detailed investigation. Structural differences among pyrazole molecules significantly impact their binding interactions with CYP2E1. For instance, the introduction of a methyl group at the C4 position of the pyrazole ring led to a 50-fold increase in binding affinity. Most pyrazoles exhibit a mixed cooperative inhibition mechanism, where their binding can rescue CYP2E1 from substrate inhibition. 4-methylpyrazole (B1673528) is recognized as a potent and selective inhibitor of CYP2E1.

Alkaline phosphatases (APs) are involved in various physiological processes, and their inhibitors are of therapeutic interest. Pyrazole amide derivatives have been identified as potent inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Through hit-to-lead optimization, pyrazole derivatives with low nanomolar in vitro potency and excellent selectivity for TNAP have been developed. Additionally, a series of pyrazolo-oxothiazolidine derivatives were synthesized and showed significant inhibition of alkaline phosphatase, with compound 7g being the most potent (IC50 = 0.045 ± 0.004 μM).

Table 3: Alkaline Phosphatase Inhibition by Pyrazole Derivatives

| Compound | IC50 (µM) | Enzyme | Reference |

|---|---|---|---|

| 7g | 0.045 ± 0.004 | Alkaline Phosphatase |

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a key enzyme in bone mineralization and soft-tissue calcification. While the direct inhibition by simple pyrazole derivatives is less documented, the broader class of heterocyclic compounds is being explored. Potent and selective inhibitors of human ecto-nucleotide pyrophosphatase/phosphodiesterase-3 (hNPP3) have been identified. The development of small molecule inhibitors for NPPs is an active area of research, with various heterocyclic scaffolds being investigated.

Nucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleoside tri- and diphosphates, playing a role in purinergic signaling. While specific studies focusing solely on pyrazole derivative 23 are not available, the search for potent and selective NTPDase inhibitors is ongoing. Various non-nucleotide-derived compounds have been developed as NTPDase inhibitors, and this remains an area of interest for the development of new therapeutic agents.

Kinase Inhibition

The pyrazole scaffold is a prominent feature in the design of small-molecule kinase inhibitors due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of various kinases. Research has demonstrated that pyrazole derivatives can be engineered to selectively inhibit a wide range of protein kinases implicated in oncogenesis and other disease processes, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases like EGFR and VEGFR-2, and signaling kinases such as BRAF and p38-MAPK.

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Several distinct pyrazole derivatives designated as compound 23 in the literature have been identified as potent CDK inhibitors.

One study identified a potent ATP-competitive inhibitor, referred to as Compound 23 , which demonstrated significant activity against both CDK1 and CDK2. nih.gov This compound's binding mode has been structurally characterized, showing its interaction with the CDK1 active site. nih.gov Another investigation into 1,3,4-trisubstituted pyrazole-thiazole hybrids identified compound 23b as a significant inhibitor of CDK1. doi.org

In the development of dual-target inhibitors, a pyranopyrazole derivative, also labeled compound 23 , was found to effectively inhibit both EGFR-TK and CDK-9. researchgate.net Additionally, the established pan-CDK inhibitor AT7519, referred to as compound 23 in a specific assay, served as a positive control in the evaluation of other pyrazole derivatives against pancreatic ductal adenocarcinoma cell lines. nih.gov

| Compound Designation | Chemical Class | Target Kinase | IC50 |

|---|---|---|---|

| Compound 23 | Not Specified | CDK1 | 10 nM nih.gov |

| Compound 23 | Not Specified | CDK2 | 3 nM nih.gov |

| Compound 23 | Pyranopyrazole | CDK-9 | 0.121 µM researchgate.net |

| Compound 23b | Pyrazole-thiazole hybrid | CDK1 | 2.38 µM doi.org |

EGFR is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth. The pyrazole scaffold has been incorporated into potent EGFR inhibitors.

A series of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids yielded compound 23 , which demonstrated promising EGFR inhibitory activity with an IC50 value of 0.5132 µM. In a separate study, a pyranopyrazole derivative also designated compound 23 was identified as a potent dual inhibitor of both EGFR-tyrosine kinase (EGFR-TK) and CDK-9, with an IC50 of 0.121 µM against EGFR-TK. researchgate.net Furthermore, research on 1H-pyrazolo[3,4-d]pyrimidine derivatives led to the identification of compound 23a as a highly potent inhibitor of EGFR phosphorylation. researchgate.net

| Compound Designation | Chemical Class | Target Kinase | IC50 |

|---|---|---|---|

| Compound 23 | 1,4-Benzoxazine-pyrazole hybrid | EGFR | 0.5132 µM |

| Compound 23 | Pyranopyrazole | EGFR-TK | 0.121 µM researchgate.net |

| Compound 23a | 1H-pyrazolo[3,4-d]pyrimidine | EGFR | 14.8 nM researchgate.net |

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several pyrazole-containing compounds have shown significant VEGFR-2 inhibitory activity.

One investigation identified a molecule, compound 23 , as having the most potent inhibitory action against VEGFR-2 kinase in its series, with an IC50 of 0.13 µM. rsc.orgrsc.org Another study on pyridine (B92270)–triazole derivatives reported that its compound 23 had a potent VEGFR-2 IC50 of 1.63 nM. nih.gov A separate series of bis( nih.govCurrent time information in Riyadh, SA.researchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives included compound 23l , which also exhibited high VEGFR-2 inhibition with an IC50 value of 5.8 nM. tandfonline.com

| Compound Designation | Chemical Class | Target Kinase | IC50 |

|---|---|---|---|

| Compound 23 | Not Specified | VEGFR-2 | 0.13 µM rsc.orgrsc.org |

| Compound 23 | Pyridine–triazole derivative | VEGFR-2 | 1.63 nM nih.gov |

| Compound 23l | bis( nih.govCurrent time information in Riyadh, SA.researchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline | VEGFR-2 | 5.8 nM tandfonline.com |

The BRAFV600E mutation is a common driver in several cancers, particularly melanoma. Developing selective inhibitors for the mutant form over the wild-type (WT) is a key therapeutic goal. A study focused on 3-carbonyl-5-phenyl-1H-pyrazole derivatives identified compound 23b as a highly potent and selective inhibitor of BRAFV600E and CRAF. nih.govresearchgate.net This compound demonstrated significantly greater potency against the BRAFV600E mutant compared to BRAFWT, highlighting its selectivity. nih.govresearchgate.net The inhibitory activity was also confirmed in a cellular assay, where 23b inhibited the proliferation of a human melanoma cell line expressing BRAFV600E (A375) with a GI50 of 0.07 µM. nih.gov

| Compound Designation | Target Kinase | IC50 |

|---|---|---|

| Compound 23b nih.govresearchgate.net | BRAFV600E | 0.10 µM |

| CRAF | 0.02 µM | |

| BRAFWT | >20 µM |

Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration. While various pyrazole derivatives, such as those based on a pyrazolo[3,4-d]pyrimidine scaffold, have been reported as potent Src kinase inhibitors, the reviewed literature did not identify a specific molecule designated as "this compound" with reported Src kinase inhibitory activity. nih.gov

The p38 mitogen-activated protein kinases (MAPK) are involved in cellular responses to stress and inflammation. In the search for novel allosteric p38α inhibitors, a study of pyrazole-benzyl urea (B33335) derivatives identified compound 23 as a highly potent agent. nih.gov This compound exhibited p38α inhibitory activity in the low nanomolar range. nih.gov

| Compound Designation | Chemical Class | Target Kinase | IC50 |

|---|---|---|---|

| Compound 23 | Pyrazole-benzyl urea | p38α | 0.004 µM (4 nM) nih.gov |

Table of Compounds

TrKa Kinase Inhibition

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that has emerged as a significant target in cancer therapy due to its role in cell proliferation, differentiation, and survival. The inhibition of TrkA is a key strategy in the development of novel anticancer agents. Pyrazole derivatives have been investigated as potential inhibitors of TrkA, demonstrating a range of potencies and selectivities.

Research into pyrazole-based TrkA inhibitors has focused on optimizing the core scaffold to enhance binding affinity and inhibitory activity. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features necessary for potent TrkA inhibition. These studies often involve modifications at various positions of the pyrazole ring to improve interactions with the ATP-binding pocket of the kinase. While specific inhibitory data for a wide range of pyrazole derivatives against TrkA is still an active area of research, the pyrazole scaffold is recognized as a promising starting point for the design of novel and effective TrkA inhibitors.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for anticancer drug development. nih.gov Pyrazole derivatives have been extensively explored as inhibitors of Aurora kinases, with several compounds demonstrating potent activity against Aurora A and Aurora B. nih.govacs.org

One notable example is the pyrazol-4-yl urea derivative, AT9283, which is a multitargeted kinase inhibitor with potent activity against Aurora kinases. acs.org The development of such inhibitors often involves fragment-based discovery and structure-based optimization to enhance potency and selectivity. acs.org

A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were designed and synthesized as multi-targeted inhibitors for JAK2/3 and Aurora A/B kinases. nih.gov Among these, compound 10e showed balanced inhibitory activities against all four kinases, with IC50 values of 0.939 μM for Aurora A and 0.583 μM for Aurora B. nih.gov Another study on pyrazole-4-carboxamide derivatives provided insights into the structural requirements for Aurora A kinase inhibition through 2D-QSAR modeling, suggesting that bulky electron-withdrawing substituents at specific positions are favorable for activity. tandfonline.com

Furthermore, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were synthesized and evaluated as Aurora-A kinase inhibitors. researchgate.net Compound P-6 from this series exhibited potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. researchgate.net These findings highlight the versatility of the pyrazole scaffold in the design of potent and selective Aurora kinase inhibitors. nih.govresearchgate.net

Table 1: Aurora Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Reference |

|---|---|---|---|

| 10e | 0.939 | 0.583 | nih.gov |

| P-6 | 0.11 ± 0.03 | - | researchgate.net |

| AT9283 | Potent inhibitor | Potent inhibitor | acs.org |

DNA Gyrase Inhibition (e.g., Staphylococcus aureus DNA gyrase B)

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. The emergence of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the discovery of new classes of DNA gyrase inhibitors. nih.gov Pyrazole derivatives have shown promise as potent inhibitors of bacterial DNA gyrase. nih.gov

A study focused on N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs identified compound 3k as a strong inhibitor of both Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov The inhibitory activity against DNA gyrase correlated well with the minimum inhibitory concentrations (MICs) against the bacteria, indicating that the antibacterial effect is due to the inhibition of this enzyme. nih.gov

Computational studies have also been employed to investigate the interaction of pyrazole derivatives with the DNA gyrase B subunit of S. aureus. dtu.dk These studies suggest that pyrazole derivatives can bind effectively to the active site of the enzyme, with the phenol (B47542) and pyrazole rings playing a crucial role in forming hydrogen bonds with key active site residues. dtu.dk For instance, molecular docking studies of a series of 1,5-diarylpyrazole derivatives showed that compound A had the highest Glide E-model score of -88.24, forming a hydrogen bond with Arg84 of the DNA gyrase B subunit. dtu.dkresearchgate.net

Table 2: DNA Gyrase Inhibitory Activity of a Pyrazole Derivative

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3k | Staphylococcus aureus DNA gyrase | 0.15 | nih.gov |

| 3k | Bacillus subtilis DNA gyrase | 0.25 | nih.gov |

Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN) Inhibition

Methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) is an enzyme involved in the purine (B94841) salvage pathway in bacteria and is absent in humans, making it an attractive target for the development of novel antibacterial agents. Inhibition of MTAN disrupts bacterial quorum sensing and metabolic functions.

Computational studies have explored the potential of pyrazole derivatives as inhibitors of MTAN from Staphylococcus aureus. dtu.dk Molecular docking and dynamics studies have suggested that certain pyrazole derivatives can bind effectively to the active site of MTAN. These in-silico studies indicated that among a set of eight pyrazole derivatives, compounds A , D , F , and H showed better binding to MTAN. The interactions were primarily driven by the phenol and pyrazole rings forming hydrogen bonds with the active site residues of the enzyme. dtu.dk The Glide E-model scores for the tested compounds against MTAN ranged from -56 to -120, indicating strong binding potential. dtu.dk While these computational findings are promising, further experimental validation is necessary to confirm the inhibitory activity of these pyrazole derivatives against MTAN.

Mycobacterium tuberculosis CYP121A1 Inhibition

Cytochrome P450 enzymes play crucial roles in the metabolism of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov CYP121A1, in particular, has been identified as an essential enzyme for the viability of the bacterium, making it a promising target for new anti-tuberculosis drugs. nih.govacs.org

Several studies have reported the synthesis and evaluation of pyrazole derivatives as inhibitors of M. tuberculosis CYP121A1. nih.govrsc.orgnih.gov A series of biarylpyrazole imidazole (B134444) and triazole derivatives were synthesized, with the imidazole derivatives generally showing better inhibitory activity against M. tuberculosis growth. nih.gov For instance, the 4-bromo (7f ) and 4-iodo (7g ) imidazole derivatives displayed good activity with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.govacs.org The binding affinity of these compounds to CYP121A1 was also evaluated, with the imidazole series showing high affinity, and compounds 7a and 7b inducing significant spectral shifts, suggesting direct coordination with the heme iron of the enzyme. nih.gov

Another study on imidazole and triazole diarylpyrazole derivatives found that the imidazoles displayed MIC90 values in the range of 3.95–12.03 μg/mL, with compound 11f being the most active. rsc.orgcardiff.ac.ukrsc.org The triazoles showed MIC90 values in the range of 4.35–25.63 μg/mL, with 12b being the most active. rsc.orgcardiff.ac.ukrsc.org Assessment of binding affinity using UV-vis spectroscopy showed that the methoxy (B1213986) triazole derivative 12b displayed the tightest binding affinity with a Kd of 5.1 ± 1.5 μM. nih.govrsc.org

Table 3: Antimycobacterial Activity and CYP121A1 Binding of Selected Pyrazole Derivatives

| Compound | MIC (µg/mL) | Kd (µM) | Reference |

|---|---|---|---|

| 7f (4-bromo) | 6.25 | - | nih.gov |

| 7g (4-iodo) | 6.25 | - | nih.gov |

| 11f | 3.95-12.03 (MIC90) | 11.7 ± 5.4 | rsc.orgnih.gov |

| 12b | 4.35-25.63 (MIC90) | 5.1 ± 1.5 | rsc.orgnih.gov |

Cholinesterase (AChE, BChE) Inhibition

Cholinesterase inhibitors are the primary class of drugs used for the symptomatic treatment of Alzheimer's disease. dergipark.org.tr These inhibitors act by increasing the levels of acetylcholine (B1216132) in the brain. dergipark.org.tr Pyrazole derivatives have been investigated as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.trnih.gov

A series of N-phenylacetamide derivatives bearing a pyrazole ring were synthesized and evaluated for their cholinesterase inhibitory activities. dergipark.org.tr Among the pyrazole derivatives, compounds 3 and 4 were the most active against AChE, with IC50 values of 8.97 μM and 8.32 μM, respectively. dergipark.org.tr Notably, none of the tested compounds showed inhibitory activity against BChE, indicating they are selective AChE inhibitors. dergipark.org.tr

In another study, a series of substituted pyrazol-4-yl-diazene derivatives were found to be effective inhibitors of both AChE and BChE, with Ki values in the range of 44.66 ± 10.06 to 78.34 ± 17.83 nM for AChE, and 50.36 ± 13.88 to 88.36 ± 20.03 nM for BChE. nih.gov Furthermore, a series of N-substituted pyrazole derived α-aminophosphonates were synthesized, and compounds 4ah and 4bh proved to be potent AChE inhibitors with IC50 values between 0.055 ± 0.143 µM and 0.017 ± 0.02 µM, respectively. nih.gov Compound 4bh also showed comparable activity to the standard drug rivastigmine (B141) against BChE (IC50 = 6.331 ± 0.17 µM). nih.gov Additionally, new 2-pyrazoline (B94618) derivatives were synthesized, and compound 2l was identified as a potent and selective AChE inhibitor with an IC50 value of 0.040 μM. nih.govacs.org

Table 4: Cholinesterase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | AChE IC50/Ki | BChE IC50/Ki | Reference |

|---|---|---|---|

| 3 | 8.97 µM (IC50) | No inhibition | dergipark.org.tr |

| 4 | 8.32 µM (IC50) | No inhibition | dergipark.org.tr |

| Pyrazol-4-yl-diazenes | 44.66 - 78.34 nM (Ki) | 50.36 - 88.36 nM (Ki) | nih.gov |

| 4ah | 0.055 ± 0.143 µM (IC50) | Moderate to weak | nih.gov |

| 4bh | 0.017 ± 0.02 µM (IC50) | 6.331 ± 0.17 µM (IC50) | nih.gov |

| 2l | 0.040 µM (IC50) | No inhibition | nih.govacs.org |

Cellular Mechanisms and Pathways

Cell Proliferation Inhibition

Pyrazole derivatives have demonstrated significant potential in inhibiting cell proliferation across a variety of cancer cell lines. A series of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids, specifically compounds 22 and 23, exhibited potent cytotoxic effects against MCF7, A549, HeLa, and PC3 cancer cell lines, with IC50 values ranging from 2.82 to 6.28 μM. nih.gov These values are comparable to the standard chemotherapeutic drug, etoposide. nih.gov Further investigation into their mechanism revealed that compounds 22 and 23 are potent inhibitors of the epidermal growth factor receptor (EGFR), with IC50 values of 0.6124 and 0.5132 µM, respectively, surpassing the efficacy of the standard EGFR inhibitor, erlotinib. nih.gov

Another noteworthy pyrazole derivative, Tpz-1, a thieno[2,3-c]pyrazole, has shown potent and selective cytotoxic effects. Tpz-1 induced cell death at low micromolar concentrations (0.19 μM to 2.99 μM) in a panel of 17 human cancer cell lines. mdpi.com This highlights the broad-spectrum antiproliferative activity of this class of compounds. Similarly, pyrazole derivative 5b displayed high inhibitory activity against K562, MCF-7, and A549 cells, proving to be 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cells. mdpi.com

A novel pyrazole, designated PTA-1, was identified as highly cytotoxic from a screening of 5600 compounds. nih.gov In a study focused on triple-negative breast cancer cells (MDA-MB-468), the pyrazole derivative 3f, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, demonstrated potent dose- and time-dependent cell toxicity. waocp.org Its IC50 values were 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively, which were significantly lower than those of paclitaxel. waocp.org

The antiproliferative activity of pyrazole-based kinase inhibitors has also been extensively evaluated. Compound 22, a 3,5-disubstituted pyrazole derivative, showed potent activity against several pancreatic ductal adenocarcinoma cell lines with IC50 values of 0.247 µM (MiaPaCa2), 0.315 µM (AsPC1), 0.924 µM (BxPC3), 0.209 µM (SUIT2), and 0.192 µM (S2-013). nih.gov

Table 1: Inhibitory Concentration (IC50) of Pyrazole Derivatives on Cancer Cell Lines

| Compound | Cell Line(s) | IC50 Value | Reference |

|---|---|---|---|

| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 μM | nih.gov |

| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 μM | nih.gov |

| Tpz-1 | 17 human cancer cell lines | 0.19 - 2.99 μM | mdpi.com |

| Compound 5b | K562, A549 | 0.021 μM, 0.69 μM | mdpi.com |

| Compound 3f | MDA-MB-468 | 14.97 μM (24h), 6.45 μM (48h) | waocp.org |

| Compound 22 | MiaPaCa2, AsPC1, BxPC3, SUIT2, S2-013 | 0.192 - 0.924 µM | nih.gov |

Cell Cycle Disruption

Several pyrazole derivatives have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. Flow cytometry analysis has revealed that certain pyrazole-linked benzothiazole-β-naphthol derivatives can arrest the cell cycle at the G2/M phase. nih.gov Similarly, a thieno[2,3-c]pyrazole derivative, Tpz-1, was also found to interfere with cell cycle progression. mdpi.com

A novel pyrazole, PTA-1, demonstrated the ability to alter the cell cycle in MDA-MB-231 triple-negative breast cancer cells. nih.gov Treatment with PTA-1 led to a significant arrest of cells in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.gov This disruption of the cell cycle is a key mechanism for inhibiting cell proliferation. nih.gov

In another study, the pyrazole derivative 3f induced cell cycle arrest in the S phase in MDA-MB-468 cells after 24 hours of treatment at a concentration of 14.97 μM. waocp.org Furthermore, a series of novel pyrazole derivatives were investigated for their potential as CDK2/cyclin A2 enzyme inhibitors. rsc.org Compound 4 from this series induced significant cell cycle arrest at the G1 phase. rsc.org A different pyrazole derivative, compound 3i, caused a 45.61% increase in the proportion of cells in the S-phase compared to the control (27.95%), indicating it prevented further cell division. rsc.org

Table 2: Effect of Pyrazole Derivatives on Cell Cycle Phases

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Pyrazole-linked benzothiazole-β-naphthol derivatives | Not specified | G2/M phase arrest | nih.gov |

| Tpz-1 | Not specified | Interference with cell cycle progression | mdpi.com |

| PTA-1 | MDA-MB-231 | S and G2/M phase arrest | nih.gov |

| Compound 3f | MDA-MB-468 | S phase arrest | waocp.org |

| Compound 4 | HCT-116 | G1 phase arrest | rsc.org |

| Compound 3i | PC-3 | S phase arrest | rsc.org |

Microtubule Function Disruption

The disruption of microtubule dynamics is a well-established strategy in cancer therapy. Certain pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, thereby disrupting microtubule function. For instance, one study reported that a specific pyrazole derivative could disrupt the cellular microtubule network. nih.gov This compound was found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to a G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov

A thieno[2,3-c]pyrazole derivative, Tpz-1, was also found to disrupt microtubules and mitotic spindle formation. mdpi.com Another pyrazole derivative, compound 5b, was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com The novel pyrazole, PTA-1, was shown to completely disrupt the tubular structure of microtubules in MDA-MB-231 cells after a 4-hour treatment. nih.gov This disruption is a direct consequence of its ability to inhibit tubulin polymerization. nih.gov

Table 3: Pyrazole Derivatives as Microtubule Function Disruptors

| Compound | Mechanism | IC50 (Tubulin Polymerization) | Reference |

|---|---|---|---|

| Unnamed Pyrazole Derivative | Binds to colchicine site | Not specified | nih.gov |

| Tpz-1 | Disrupts microtubules and mitotic spindle formation | Not specified | mdpi.com |

| Compound 5b | Tubulin polymerization inhibitor | 7.30 μM | mdpi.com |

| PTA-1 | Tubulin polymerization inhibitor | Not specified | nih.gov |

Signal Transduction Pathway Interference

Pyrazole derivatives have been shown to interfere with key signal transduction pathways that are often dysregulated in cancer. The 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids, compounds 22 and 23, are potent inhibitors of EGFR signaling. nih.gov Molecular docking studies revealed strong binding interactions of these compounds with the EGFR protein. nih.gov In addition to EGFR, pyrazole derivatives have been designed to target the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis. nih.gov

The thieno[2,3-c]pyrazole derivative, Tpz-1, was found to interfere with the MAP kinase and Src kinase pathways. mdpi.com Specifically, it led to the decreased phosphorylation of p38, CREB, Akt, and STAT3, and hyperphosphorylation of Fgr, Hck, and ERK 1/2. mdpi.com The MAP kinase pathway is essential for extracellular signal transduction and is often dysregulated in various cancers, controlling cellular responses like proliferation, differentiation, and apoptosis. mdpi.com

Furthermore, a series of novel pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors. nih.gov Compound 43 from this series was identified as the most potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells. nih.gov Another study focused on a series of pyrazole derivatives as potential CDK2/cyclin A2 enzyme inhibitors, with compounds 4, 7a, 7d, and 9 showing the strongest inhibition. rsc.org

Endothelial Cell Growth and Migration Inhibition

The inhibition of endothelial cell growth and migration is a key strategy to block angiogenesis, a process vital for tumor growth and metastasis. Pyrazole-based inhibitors have been specifically designed to target the critical VEGF and its receptor VEGFR-2 pathway, which are key regulators of endothelial cell proliferation and migration. nih.gov A series of pyrazole benzothiazole (B30560) hybrids were synthesized and screened for their antiangiogenic potential. nih.gov

DNA Binding and Topoisomerase Inhibition

Some pyrazole derivatives exert their anticancer effects by interacting with DNA and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair. Novel pyrazole-linked benzothiazole-β-naphthol derivatives have been designed and prepared as topoisomerase I inhibitors. nih.gov Another series of pyrazole analogs were discovered to possess antibacterial activity through the inhibition of type II bacterial topoisomerases. nih.gov

A novel series of pyrazolo[4,3-f]quinolines were designed and synthesized with the potential for anticancer and topoisomerase inhibition activity. mdpi.com Among the synthesized compounds, 2E showed an equivalent inhibition pattern of topoisomerase IIα activity to that of the positive control, etoposide, at a 100 µM dose. mdpi.com However, compounds 2E and 2P were only weakly effective in inhibiting topoisomerase I activity compared to camptothecin. mdpi.com

Protein Glycation Inhibition

Advanced glycation end-products (AGEs) are formed through the non-enzymatic glycation of proteins and are implicated in diabetic complications and aging. Certain compounds have been explored for their ability to mitigate the formation of AGEs. While the provided search results primarily focus on the anticancer properties of pyrazole derivatives, the general principle of small molecules inhibiting glycation is relevant. For instance, aminoguanidine, pyridoxamine, and N-acetylcysteine have been studied for their anti-glycation effects. nih.gov These agents can act as scavengers of AGE intermediates, thereby reducing their formation. nih.gov A study on Origanum majorana L. demonstrated significant inhibitory effects on the formation of AGEs in vitro. nih.gov This suggests that natural compounds can be a source of potent glycation inhibitors. nih.gov Another study identified a bis-2-aminoimidazole lead compound with superior AGE inhibition and breaking activity compared to aminoguanidine. researchgate.net

Preclinical In Vitro Biological Evaluation of Pyrazole Derivatives

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, leading to the development of derivatives with a wide array of biological activities. Preclinical in vitro evaluations are crucial for identifying and characterizing the therapeutic potential of these compounds before they can be considered for further development. These studies assess the direct effects of the compounds on biological targets, such as microbes or specific proteins involved in inflammatory processes.

Antimicrobial Activity

Pyrazole derivatives have been extensively investigated for their potential to combat microbial infections. Their structural versatility allows for modifications that can enhance potency and selectivity against a range of pathogenic microorganisms.

A series of pyrazole derivatives containing an imidazo[2,1-b] nih.govtandfonline.comnih.govthiadiazole moiety has been synthesized and evaluated for antimicrobial activity. nih.govtandfonline.comresearchgate.net Within this series, designated as compounds 23a-o, derivative 23h emerged as a particularly potent antibacterial agent. nih.govtandfonline.comfigshare.com

Research findings demonstrated that compound 23h exhibited the strongest antibacterial activity among the tested compounds, with a Minimum Inhibitory Concentration (MIC) value of 0.25 µg/mL. nih.govresearchgate.nettandfonline.com This potency was notably four times greater than that of the positive control compound, gatifloxacin, which had an MIC of 1 µg/mL. nih.govresearchgate.net The study highlighted that many compounds in this class showed selective inhibitory activity against multi-drug resistant bacterial strains. nih.govresearchgate.netfigshare.com Furthermore, compound 23h was noted for its favorable preliminary safety profile, showing no cytotoxicity to human LO2 cells or hemolysis, even at high concentrations. nih.govresearchgate.net

Table 1: Antibacterial Activity of Pyrazole Derivative 23h

| Compound | Minimum Inhibitory Concentration (MIC) | Reference Drug | Reference Drug MIC | Fold Difference | Source(s) |

|---|---|---|---|---|---|

| 23h | 0.25 µg/mL | Gatifloxacin | 1 µg/mL | 4x more potent | nih.gov, researchgate.net, tandfonline.com |

While the pyrazole scaffold is a known pharmacophore for antifungal agents, specific in vitro antifungal activity data for a "this compound" is not extensively detailed in the primary research literature. However, the broader class of pyrazole derivatives has demonstrated significant promise. For instance, studies on pyrazole derivatives have reported activity against various fungal pathogens, including Aspergillus niger. The general biological importance of the pyrazole nucleus extends to its use in developing agents that can inhibit fungal growth, though specific efficacy values for a compound designated "23" are not consistently available across studies.

The development of novel anti-tubercular agents is a global health priority. Pyrazole derivatives have been identified as a promising class of compounds in this area. One brief report indicated that a "this compound" has been identified as a lead compound in the pursuit of new anti-tubercular agents, though specific MIC values against Mycobacterium tuberculosis were not provided in the accessible literature. lookchem.com This suggests that while the specific compound is of interest in the field, detailed public data on its direct antitubercular efficacy remains limited.

Anti-inflammatory Activity

Pyrazole derivatives are well-established as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes. nih.gov

In a study focused on diosgenin (B1670711) conjugates, a diosgenin-pyrazole conjugate 23 demonstrated the highest anti-inflammatory activity within its tested series in a histamine-induced paw edema model. nih.gov The activity of this specific derivative was found to be comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. nih.gov When administered at a 50 mg/kg dose, the diosgenin-pyrazole conjugate 23 reduced paw edema by 59%, an effect similar to that of diclofenac at a 10 mg/kg dose, which showed a 56% reduction. nih.gov This highlights the significant potential of this specific pyrazole conjugate as a potent anti-inflammatory agent.

Table 2: Anti-inflammatory Activity of Diosgenin-Pyrazole Conjugate 23

| Compound | Test Model | Paw Edema Inhibition (%) | Reference Drug | Reference Drug Inhibition (%) | Source(s) |

|---|---|---|---|---|---|

| Diosgenin-pyrazole conjugate 23 | Histamine-induced paw edema | 59% | Diclofenac Sodium | 56% | nih.gov |

One of the mechanisms underlying anti-inflammatory activity is the inhibition of protein denaturation. Denaturation of proteins is a well-documented cause of inflammation. While specific studies focusing on the protein denaturation inhibition capacity of a "this compound" are not available, the broader class of pyrazole compounds has been evaluated for this property. The ability of a compound to prevent protein denaturation suggests it can protect tissues from damage caused by inflammatory responses. Research on various new heterocyclic compounds, including those with pyrazole moieties, has utilized in vitro protein denaturation assays to screen for anti-inflammatory effects, indicating this is a recognized mechanism for this class of compounds. researchgate.net

Neuroprotective Activity

While the broader class of pyrazole-containing compounds has been investigated for neuroprotective effects, specific data on "this compound" remains an area of active investigation. Research into related compounds has highlighted the potential for pyrazole derivatives to exhibit neuroprotective properties, often attributed to their antioxidant capabilities. For instance, a series of novel pyrazole-containing benzimidazoles demonstrated notable antioxidant activity. researchgate.net The mechanism of neuroprotection for many pyrazole derivatives is thought to involve the mitigation of oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. However, direct evidence and detailed mechanistic studies concerning the neuroprotective effects of "this compound" are not yet extensively documented in the available scientific literature. One study focused on the enantioseparation of a compound identified as "this compound," which was related to neuroprotective coumarin (B35378) derivatives, though this did not detail the neuroprotective activity of the pyrazole derivative itself. mdpi.com

Antiangiogenic Potential

The potential of "this compound" to inhibit angiogenesis, the formation of new blood vessels, is a promising area of its biological activity profile. Angiogenesis is a critical process in tumor growth and metastasis. One line of investigation has pointed towards the antioxidant properties of a group of pyrazole derivatives, including compounds 23, 24, and 25. researchgate.netresearchgate.net Oxidative stress is known to be a contributing factor in the regulation of angiogenesis, suggesting an indirect mechanism of action.

More directly, evidence suggests that "this compound" may exert its antiangiogenic effects through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While detailed inhibitory concentrations (IC50) for "this compound" are not consistently reported across studies, the broader class of pyrazole derivatives has been shown to possess VEGFR-2 inhibitory activity. researchgate.net The investigation of pyrazole derivatives as VEGFR-2 inhibitors is an active field of cancer research, aiming to develop targeted therapies that disrupt tumor blood supply.

Trypanocidal Activity (Trypanosoma cruzi)

The search for effective treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has led to the exploration of various heterocyclic compounds. While some plant extracts containing compounds from which pyrazole derivatives can be synthesized have shown activity against T. cruzi, direct evidence of the trypanocidal activity of a specifically identified "this compound" is limited. researchgate.net Research into novel pyrazolo[4,3-c]pyridine derivatives has shown promise in targeting the parasites responsible for both Chagas disease and African trypanosomiasis. This indicates that the pyrazole scaffold is a viable starting point for the development of new anti-trypanosomal agents, though specific data for "derivative 23" is not yet available.

Preclinical In Vivo Biological Evaluation of Pyrazole Derivatives

The translation of in vitro biological activity to in vivo efficacy is a critical step in the drug discovery process. "this compound" has been the subject of several preclinical in vivo studies to assess its therapeutic potential.

Anti-inflammatory Activity (e.g., carrageenan-induced edema in rats)

The anti-inflammatory properties of pyrazole derivatives have been well-documented. A notable study involved a diosgenin-pyrazole conjugate, identified as compound 23, which demonstrated significant anti-inflammatory effects. nih.gov In a histamine-induced paw edema model in mice, this conjugate exhibited high anti-inflammatory activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov

While the histamine (B1213489) model provides strong evidence of anti-inflammatory potential, the carrageenan-induced paw edema model is also a standard for evaluating anti-inflammatory drugs. Research on other pyrazole derivatives has demonstrated their effectiveness in the carrageenan-induced rat paw edema model. ekb.egchemicke-listy.cz For instance, derivatives of 1,3,4-thiadiazole (B1197879) synthesized from an N-thiohydrazide pyrazole derivative were evaluated for their anti-inflammatory and analgesic activities in this model. ekb.eg

Below is a data table summarizing the anti-inflammatory activity of the diosgenin-pyrazole conjugate 23 in the histamine-induced paw edema model.

| Compound | Paw Edema Inhibition (%) |

| Diosgenin-pyrazole conjugate 23 | High |

| Diclofenac (standard) | Comparable to conjugate 23 |

Note: This table is based on qualitative descriptions from the source and does not provide specific numerical inhibition percentages.

Analgesic Effects

In addition to anti-inflammatory activity, the analgesic potential of "this compound" has been investigated. A study focusing on benzofuran (B130515) pyrazole derivatives identified a compound designated as 23 that exhibited significant analgesic properties. This particular derivative, substituted with nitro and bromo groups, was found to inhibit the pain response by 60% in an in vivo model. This finding underscores the potential of the pyrazole scaffold in the development of new pain management therapies.

Furthermore, other studies on related pyrazole derivatives have also reported promising antinociceptive activity, often evaluated alongside their anti-inflammatory effects in models such as the carrageenan-induced rat paw edema. ekb.eg

Structure Activity Relationship Sar Studies of Pyrazole Derivatives

General Principles of SAR for Pyrazole (B372694) Scaffolds

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. researchgate.net This core structure serves as a versatile scaffold in drug design due to its unique physicochemical properties. nih.gov The nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like proteins and enzymes. ijpsjournal.comrroij.com The planarity and aromaticity of the pyrazole ring contribute to its stability and allow for various types of interactions, including π-π stacking. nih.govijpsjournal.com

Positional and Substituent Effects on Biological Activity

The specific placement and nature of substituents on the pyrazole ring have a profound impact on the biological activity of the resulting derivatives. researchgate.netmdpi.com

Influence of Substituents at N1, C3, C4, and C5 Positions of the Pyrazole Ring

The substitution pattern on the pyrazole ring is a critical determinant of the biological and chemical properties of its derivatives. researchgate.net The most common sites for substitution are the nitrogen atoms at positions 1 and 2, and the carbon atoms at positions 3, 4, and 5. researchgate.net

N1 Position: Substitution at the N1 position is common and significantly influences the stability and biological properties of pyrazole derivatives compared to their unsubstituted counterparts. researchgate.net For example, N1-aryl groups, such as 4-fluorophenyl or 4-chlorophenyl, can enhance lipophilicity and stability. ijpsjournal.com In some cases, N-substitution with moieties like methyl or phenyl can lead to a decrease in inhibitory activity against certain targets. nih.govsemanticscholar.org

C3 and C5 Positions: Substituents at the C3 and C5 positions play a crucial role in modulating steric and electronic properties, which can affect binding to biological targets. researchgate.netnih.gov Aryl groups at these positions are common and their modifications can significantly impact activity. nih.gov For instance, in a series of meprin inhibitors, 3,5-diphenylpyrazole (B73989) showed high potency. nih.govsemanticscholar.org The introduction of different sized residues like methyl or benzyl (B1604629) at these positions can decrease inhibitory activity, while other groups like cyclopentyl may maintain it. nih.govsemanticscholar.org

C4 Position: The C4 position is often substituted with electron-withdrawing groups to enhance potency. ijpsjournal.com Substituents like -SO2NH2 and -CF3 at the C4 position have been shown to be critical for selectivity in some enzyme inhibitors due to steric and electronic effects. ijpsjournal.com

Role of Fused Rings in Modulating Activity

Fusing the pyrazole ring with other heterocyclic systems is a common strategy to create novel molecular scaffolds with enhanced biological activities. mdpi.combeilstein-journals.org These fused systems often exhibit improved pharmacological profiles compared to the individual components. mdpi.combeilstein-journals.org

Pyrazolo[1,5-a]pyrimidines, for example, are a well-known class of fused pyrazoles that act as potent protein kinase inhibitors. rsc.org The fusion of the pyrazole ring with a pyrimidine (B1678525) ring creates a structure that can mimic ATP and interact with the ATP-binding pocket of kinases. rsc.org Similarly, the fusion of a pyrazole ring to other systems like pyridines (pyrazolo[3,4-b]pyridines) or even more complex polycyclic structures has led to the discovery of compounds with significant antitumor activity. nih.govacs.org The specific nature of the fused ring and its substituents can fine-tune the activity and selectivity of the resulting compound. rsc.orgnih.gov For instance, in pyrazolo[1,5-a]pyrimidine-based inhibitors, structural modifications at positions 5 and 7 of the pyrimidine ring are crucial for activity. rsc.org